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Compound of Interest

Compound Name: AC-55541

Cat. No.: B10762386 Get Quote

Introduction

AC-55541 is a potent and selective small-molecule agonist for the Protease-Activated

Receptor 2 (PAR2), a G-protein coupled receptor implicated in a wide range of physiological

and pathological processes, including inflammation, nociception, and cancer.[1][2] Unlike

endogenous activation by proteases like trypsin, which cleave the receptor's N-terminus to

reveal a tethered ligand, AC-55541 directly activates PAR2 without the need for proteolytic

cleavage.[2][3] Its selectivity for PAR2, with no reported activity at other PAR subtypes or over

30 other receptors involved in inflammation and pain, makes it a valuable tool for dissecting

PAR2-specific signaling pathways in cell-based models.[1] This document provides detailed

protocols and technical data for using AC-55541 to induce and study inflammatory responses

in cell culture.

Mechanism of Action

AC-55541 activation of PAR2 initiates a cascade of intracellular signaling events. PAR2

primarily couples to Gαq, which activates phospholipase C (PLC), leading to the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG).[3] This results in the mobilization of intracellular calcium (Ca2+) and the activation of

protein kinase C (PKC).[3][4] Downstream of these events, signaling pathways such as the

mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway

are activated, ultimately leading to the transcription of inflammatory genes.[3][5]
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Technical Data & Specifications
Quantitative data for AC-55541 has been compiled from various sources to provide

researchers with essential information for experimental design.

Table 1: Physicochemical and Biological Properties of AC-55541

Property Value Reference(s)

IUPAC Name

N-[[1-(3-bromo-phenyl)-eth-

(E)-ylidene-

hydrazinocarbonyl]-(4-oxo-3,4-

dihydro-phthalazin-1-yl)-

methyl]-benzamide

[1]

CAS Number 916170-19-9

Molecular Formula C₂₅H₂₀BrN₅O₃

Molecular Weight 518.36 g/mol

Purity ≥97%

Solubility

Soluble to 50 mM in DMSO; 10

mg/ml in DMSO; 15 mg/ml in

DMF

[6]

Storage

Store at -20°C. Stock solutions

can be stored at -80°C for up

to 2 years or -20°C for up to 1

year.

[7]

pEC₅₀ (Cell Proliferation) 6.7

pEC₅₀ (PI Hydrolysis) 5.9

pEC₅₀ (Ca²⁺ Mobilization) 6.6

Potency Range (EC₅₀)
200 to 1000 nM (in various

cellular assays)
[1][8]
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Experimental Protocols
The following protocols provide a framework for using AC-55541 to stimulate inflammatory

responses in relevant cell lines. Researchers should optimize parameters such as cell density,

AC-55541 concentration, and incubation time for their specific cell type and experimental

goals.

Protocol 1: Induction of Pro-inflammatory Cytokine
Secretion in THP-1 Macrophages
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and

subsequent stimulation with AC-55541 to measure the secretion of pro-inflammatory cytokines

such as IL-6, IL-8, and TNF-α.

Materials:

THP-1 monocytic cell line

RPMI-1640 medium with L-glutamine

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Phorbol 12-myristate 13-acetate (PMA)

AC-55541

DMSO (cell culture grade)

Phosphate-Buffered Saline (PBS)

ELISA kits for target cytokines (e.g., human IL-6, IL-8, TNF-α)

Procedure:

Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 supplemented

with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[9] b. To
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differentiate, seed THP-1 cells into 24-well plates at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL in

complete medium containing 20-40 ng/mL PMA.[10][11] c. Incubate for 48-72 hours to allow

cells to differentiate into adherent macrophage-like cells. d. After differentiation, gently

aspirate the PMA-containing medium, wash the cells once with warm PBS, and add fresh,

serum-free or low-serum (0.5-1%) RPMI-1640 medium. Allow the cells to rest for 24 hours

before stimulation.[10]

Preparation of AC-55541 Stock Solution: a. Prepare a 10 mM stock solution of AC-55541 by

dissolving it in DMSO. b. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw

cycles.

Cell Stimulation: a. On the day of the experiment, prepare serial dilutions of AC-55541 in the

appropriate cell culture medium. A final concentration range of 100 nM to 10 µM is

recommended for initial dose-response experiments. b. Include a vehicle control (medium

with the same final concentration of DMSO as the highest AC-55541 dose). c. Carefully

remove the medium from the rested cells and add the medium containing the different

concentrations of AC-55541 or vehicle control. d. Incubate the plate for a predetermined time

course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

Sample Collection and Analysis: a. After incubation, collect the cell culture supernatants and

centrifuge at 1,000 x g for 10 minutes to pellet any detached cells. b. Store the clarified

supernatants at -80°C until analysis. c. Quantify the concentration of secreted cytokines (IL-

6, IL-8, TNF-α) in the supernatants using commercial ELISA kits, following the

manufacturer’s instructions.[10]
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Protocol 2: Analysis of Inflammatory Gene Expression in
Human Epithelial Cells
This protocol details the use of AC-55541 to stimulate human epithelial cells (e.g., A549 lung

adenocarcinoma or primary normal human bronchial epithelial cells) followed by analysis of

inflammatory gene expression via RT-qPCR.

Materials:

Epithelial cell line (e.g., A549) or primary cells

Appropriate cell culture medium (e.g., DMEM for A549)

FBS, Penicillin-Streptomycin

AC-55541

DMSO

PBS

RNA extraction kit

cDNA synthesis kit

qPCR master mix and primers for target genes (e.g., CXCL10, IL6, IL8, TNF) and a

housekeeping gene (GAPDH, ACTB)

Procedure:

Cell Culture: a. Culture epithelial cells in 6-well plates until they reach 80-90% confluency. b.

The day before the experiment, replace the growth medium with a low-serum (0.5-1%)

medium to reduce basal signaling.

Preparation of AC-55541 and Stimulation: a. Prepare a 10 mM stock solution of AC-55541 in

DMSO. b. Dilute the stock solution in a low-serum medium to the desired final concentrations

(e.g., 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control. c. Remove the medium from

the cells, wash once with PBS, and add the treatment media. d. Incubate for a shorter time
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course suitable for gene expression analysis (e.g., 2, 4, or 6 hours), as mRNA changes often

precede protein secretion. One study noted suppression of poly I:C-induced CXCL10 mRNA

in NHBE cells after just 1 hour of treatment with 100 nM AC-55541.[7]

RNA Extraction and cDNA Synthesis: a. After incubation, wash the cells with ice-cold PBS

and lyse them directly in the well using the lysis buffer from an RNA extraction kit. b. Isolate

total RNA according to the manufacturer’s protocol. Quantify the RNA and assess its purity.

c. Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.

Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA template,

forward and reverse primers for the gene of interest, and a suitable qPCR master mix. b.

Run the qPCR reaction using a standard thermal cycling program. c. Analyze the data using

the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative

to the vehicle-treated control, normalized to a stable housekeeping gene.

Expected Outcomes and Data Interpretation

Dose-Dependent Response: Activation of PAR2 by AC-55541 is expected to induce a dose-

dependent increase in the expression and secretion of pro-inflammatory mediators.

Time-Course Analysis: Gene expression changes are typically observed at earlier time points

(1-6 hours), while protein secretion becomes more prominent at later time points (6-24

hours).

Cell-Type Specificity: The specific inflammatory profile (i.e., the types and amounts of

cytokines released) will vary depending on the cell type used, reflecting the diverse roles of

PAR2 in different tissues.[5]

Controls: The inclusion of a vehicle control (DMSO) is critical to ensure that the observed

effects are due to AC-55541 and not the solvent. A negative control peptide (if available) or a

PAR2 antagonist can further confirm the specificity of the response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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